molecular formula C16H12ClN3O4 B6074577 Perchloric acid;4-phenylpyrimido[1,2-a]benzimidazole

Perchloric acid;4-phenylpyrimido[1,2-a]benzimidazole

Cat. No.: B6074577
M. Wt: 345.73 g/mol
InChI Key: POIRUDRUIWAPHK-UHFFFAOYSA-N
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Description

Perchloric acid; 4-phenylpyrimido[1,2-a]benzimidazole is a heterocyclic compound that combines the structural elements of benzimidazole and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and pyrimidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylpyrimido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminobenzimidazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the heterocyclic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-phenylpyrimido[1,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound has shown potential as a bioactive molecule with applications in medicinal chemistry. It has been studied for its antimicrobial, antiviral, and anticancer properties .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated as potential treatments for various diseases, including cancer and viral infections .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-phenylpyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

    Benzimidazole: Shares the benzimidazole ring structure but lacks the pyrimidine ring.

    Pyrimidine: Contains the pyrimidine ring but does not have the benzimidazole moiety.

    Pyrimido[1,2-a]benzimidazole: Similar structure but without the phenyl group.

Uniqueness: The uniqueness of 4-phenylpyrimido[1,2-a]benzimidazole lies in its combined benzimidazole and pyrimidine rings, along with the phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

perchloric acid;4-phenylpyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3.ClHO4/c1-2-6-12(7-3-1)14-10-11-17-16-18-13-8-4-5-9-15(13)19(14)16;2-1(3,4)5/h1-11H;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIRUDRUIWAPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC4=CC=CC=C4N23.OCl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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